Iopamidol Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

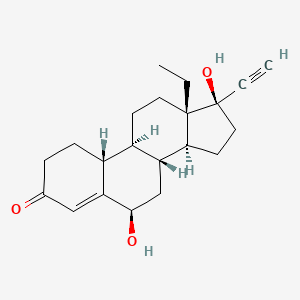

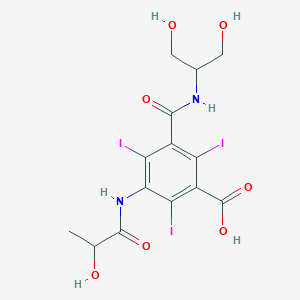

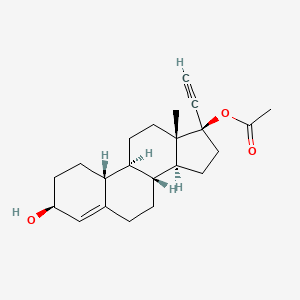

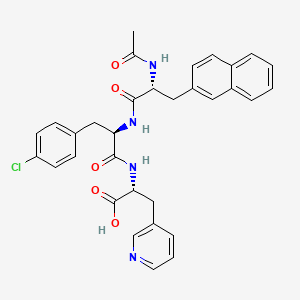

Iopamidol Impurity D is an impurity of Iopamidol, which is an X-ray contrast agent . It has the molecular formula C14H15I3N2O7 and a molecular weight of 704.00 .

The process impurities, including the chiral analogue, have been well controlled without using any resins or chiral separation techniques .

Molecular Structure Analysis

The molecular structure of Iopamidol Impurity D has been analyzed and confirmed by NMR, IR, and MS . It has a complex structure with multiple functional groups, including amide and hydroxyl functionalities .Applications De Recherche Scientifique

Iopamidol has potential use as an MRI contrast agent. Its amide and alcoholic proton pools can induce a T2-shortening effect on water signal, making it a viable chemical exchange saturation transfer (CEST) agent for MRI and CT studies (Aime et al., 2005).

High-purity iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC), which is significant for developing methods to reduce impurity levels in iopamidol (Li & Chen, 2018).

Iopamidol can be used as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys, making it useful in diagnostic applications (Longo et al., 2011).

In the presence of disinfectants like chlorine and chloramine, iopamidol can form toxic iodinated disinfection by-products (DBPs). These DBPs are highly genotoxic and cytotoxic in mammalian cells, which raises environmental and health concerns (Duirk et al., 2011).

The presence of iopamidol in water can lead to the formation of iodinated trihalomethanes during water treatment processes involving ferrate and chlor(am)ination. This highlights the environmental impact of iopamidol residues in water (Li et al., 2021).

The photodegradation of iopamidol under UV irradiation and its influence on the formation of iodinated DBPs during sequential oxidation processes have been studied, providing insights into the environmental fate and treatment of iopamidol residues (Tian et al., 2014).

Propriétés

IUPAC Name |

3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAZWHDKQIBKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15I3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iopamidol Impurity D | |

Q & A

Q1: What is the significance of synthesizing Iopamidol Impurity D?

A1: While the abstract doesn't explicitly state the purpose or characteristics of Iopamidol Impurity D, it's likely synthesized for the following reasons:

- Reference Standard: Impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Having a synthesized and characterized sample of Impurity D allows for its use as a reference standard in analytical techniques. This ensures accurate identification and quantification of this impurity in Iopamidol drug substance and finished products. []

- Quality Control: By having access to Impurity D, manufacturers can develop and refine analytical methods specifically designed to detect and quantify it during Iopamidol production. This contributes to better quality control and ensures the final product meets regulatory standards for purity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)